
Orniplabin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orniplabin, also known as SMTP-7, is a low-molecular-weight compound derived from the fungus Stachybotrys microspora. It is known for its ability to enhance plasminogen-fibrin binding, urokinase-catalyzed activation of plasminogen, and urokinase and plasminogen-mediated fibrin degradation. This compound exhibits potential thrombolytic and anti-inflammatory effects, making it a promising candidate for therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Orniplabin is synthesized through a series of chemical reactions involving the modification of triprenyl phenol compounds. The synthesis typically involves the following steps:
Isolation of Triprenyl Phenol: The initial step involves the isolation of triprenyl phenol from the fungal culture of Stachybotrys microspora.
Chemical Modification: The isolated triprenyl phenol undergoes chemical modifications to enhance its plasminogen-fibrin binding and activation properties
Purification: The modified compound is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Stachybotrys microspora followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of triprenyl phenol, which is then chemically modified and purified to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Orniplabin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce various functional groups into the this compound structure, modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the reactions include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Orniplabin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying plasminogen activation and fibrin degradation mechanisms.
Biology: In biological research, this compound is used to investigate its effects on cellular processes, including inflammation and oxidative stress.
Medicine: this compound shows potential as a therapeutic agent for treating thrombotic disorders and inflammatory diseases. Its ability to enhance plasminogen activation makes it a promising candidate for thrombolytic therapy.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting thrombotic and inflammatory conditions
Mecanismo De Acción
Orniplabin exerts its effects by modulating the plasminogen-plasmin system. It enhances the binding of plasminogen to fibrin and promotes its activation by urokinase. This leads to increased plasmin formation, which degrades fibrin and dissolves blood clots. This compound also exhibits anti-inflammatory effects by inhibiting the production of reactive oxygen species and reducing the expression of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Staplabin: Another triprenyl phenol compound with similar plasminogen activation properties.
SMTP-3: A congener of Orniplabin with distinct structural properties and biological activities.
SMTP-4: Another analog with enhanced plasminogen activation and fibrin degradation properties.
Comparison: this compound is unique among its congeners due to its superior plasminogen modulation and thrombolytic effects. It is five to ten times more potent than staplabin in enhancing plasminogen-fibrin binding and activation. This compound also exhibits a broader therapeutic window and reduced risk of hemorrhagic complications compared to other similar compounds .
Propiedades
Fórmula molecular |
C51H68N2O10 |
|---|---|
Peso molecular |
869.1 g/mol |
Nombre IUPAC |
(2S)-2,5-bis[(2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid |
InChI |
InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1 |
Clave InChI |
CRNDCHORWGDFGR-PXTWCNKMSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)CCC[C@@H](C(=O)O)N4CC5=C6C(=C(C=C5C4=O)O)C[C@@H]([C@](O6)(C)CC/C=C(\C)/CCC=C(C)C)O)O)O)C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCCC(C(=O)O)N4CC5=C6C(=C(C=C5C4=O)O)CC(C(O6)(C)CCC=C(C)CCC=C(C)C)O)O)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



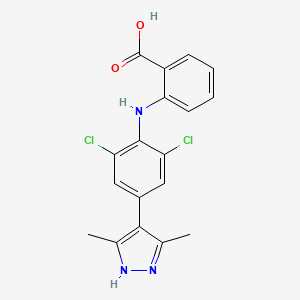

![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)
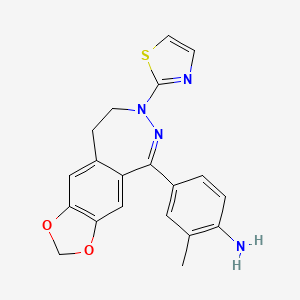



![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
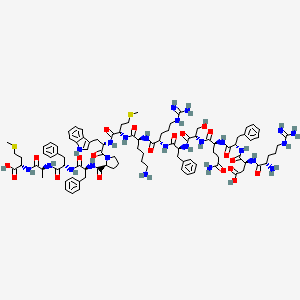
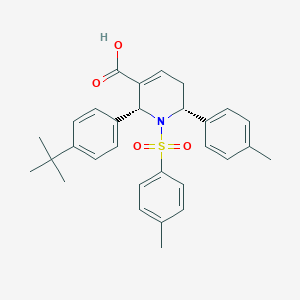
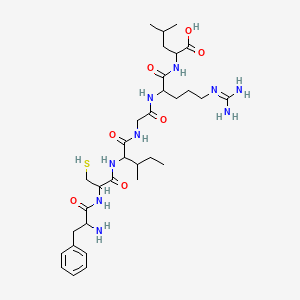
![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B11932160.png)
